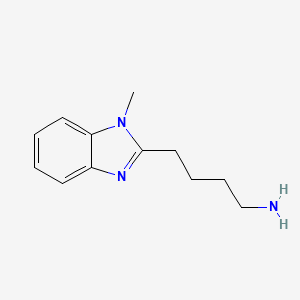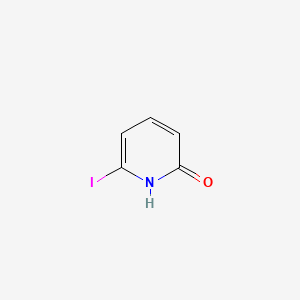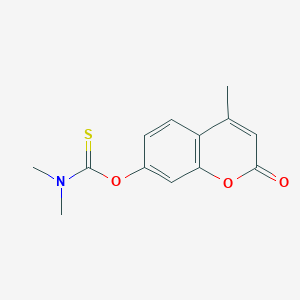
4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine
Vue d'ensemble
Description
4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine, also known as 4-Methyl-2-benzimidazolyl-butylamine, is a heterocyclic amine derived from the benzimidazole family. This compound has a wide range of applications in the field of scientific research, ranging from biochemical and physiological effects to its use as a synthetic catalyst.
Applications De Recherche Scientifique
Antimicrobial Activity :
- Krishnanjaneyulu et al. (2014) explored the antimicrobial properties of novel benzimidazole derivatives, including 4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine. These compounds showed significant activity against various human pathogenic microorganisms, with those possessing an electron-withdrawing group displaying better activity. This highlights their potential in developing new antimicrobial agents (Krishnanjaneyulu et al., 2014).
Cancer Research :
- Bin (2015) discusses the synthesis of a compound related to this compound, noting its potential antitumor effects and excellent bioactivities. This indicates its relevance in cancer research, particularly in the development of new anticancer compounds (H. Bin, 2015).
Chemical Synthesis and Characterization :
- Arslan et al. (2004) synthesized a new benzimidazole compound, providing insights into its molecular structure and characteristics. This research contributes to the broader understanding of benzimidazole derivatives, including this compound, in the field of chemical synthesis (Arslan et al., 2004).
Pharmaceutical Development :
- Kubo et al. (1993) investigated benzimidazoles with angiotensin II receptor antagonistic activity. Their study provides insight into the potential use of benzimidazole derivatives in developing medications for cardiovascular diseases, which could include derivatives of this compound (Kubo et al., 1993).
Organic Light-Emitting Diodes (OLEDs) :
- Ge et al. (2008) explored the use of benzimidazole derivatives in the development of materials for OLEDs. This research suggests potential applications of this compound in electronic and optical devices (Ge et al., 2008).
Fluorescence Applications :
- Wei et al. (2006) synthesized ligands derived from benzimidazole for fluorescence applications, highlighting the utility of benzimidazole derivatives in creating fluorescent materials, which may include applications for this compound (Wei et al., 2006).
Propriétés
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-15-11-7-3-2-6-10(11)14-12(15)8-4-5-9-13/h2-3,6-7H,4-5,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYIOAIKPNBNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, trans](/img/structure/B3109567.png)


![6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B3109591.png)
![Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate](/img/structure/B3109596.png)
